molecular formula C22H26N2O4 B6586129 N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide CAS No. 1235153-92-0

N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide

Cat. No. B6586129
CAS RN: 1235153-92-0
M. Wt: 382.5 g/mol
InChI Key: GGTHQGLXJCLEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a phenyl group and a methoxyphenyl group, which can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as vibrational spectra, NBO, and UV-spectral analysis . These techniques can provide information about the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. Piperidine derivatives, for example, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of a piperidine ring can affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide:

Anticancer Activity

This compound has shown promising results in the field of cancer research. Its structure, which includes a piperidine moiety, is known for its potential in inhibiting the proliferation of cancer cells. Studies have demonstrated that derivatives containing the 4-hydroxypiperidine group can induce apoptosis and cell cycle arrest in various cancer cell lines, making it a potential candidate for anticancer drug development .

Antiviral Properties

The piperidine nucleus in this compound is also significant in antiviral research. Piperidine derivatives have been explored for their ability to inhibit viral replication. This compound could potentially be modified to enhance its antiviral activity, providing a new avenue for the treatment of viral infections .

Antimicrobial Applications

Piperidine derivatives are well-known for their antimicrobial properties. This compound could be investigated for its effectiveness against a range of bacterial and fungal pathogens. Its unique structure may offer advantages in overcoming resistance mechanisms that limit the efficacy of current antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that compounds containing piperidine rings can exhibit significant anti-inflammatory effects. This compound could be explored for its potential to reduce inflammation in various chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

The neuroprotective potential of piperidine derivatives is another area of interest. This compound could be studied for its ability to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Its structure may help in modulating neurotransmitter systems and reducing oxidative stress .

Analgesic Properties

Piperidine derivatives are also known for their analgesic (pain-relieving) properties. This compound could be evaluated for its potential to act as a painkiller, providing relief from chronic pain conditions without the side effects associated with traditional opioids .

Antipsychotic Applications

Given the role of piperidine derivatives in modulating neurotransmitter activity, this compound could be investigated for its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder. Its unique structure may offer benefits in terms of efficacy and side effect profile .

Antioxidant Activity

Finally, the antioxidant properties of piperidine-containing compounds are well-documented. This compound could be explored for its ability to neutralize free radicals and reduce oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular diseases, and aging .

These applications highlight the versatility and potential of N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide in various fields of scientific research. Each application offers a unique opportunity for further investigation and development.

Springer Future Journal of Pharmaceutical Sciences

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The development of new synthetic methods for piperidine derivatives and their applications in medicinal chemistry are important areas of research .

properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-28-20-4-2-3-17(13-20)14-21(26)23-18-7-5-16(6-8-18)15-22(27)24-11-9-19(25)10-12-24/h2-8,13,19,25H,9-12,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTHQGLXJCLEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.